N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-26(24,25)19-12-11-17(21-22-19)15-7-9-16(10-8-15)20-18(23)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRLLJHOAOBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Phenylacetamide: The final step involves coupling the pyridazine derivative with phenylacetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide exhibit notable cytotoxic effects against various cancer cell lines.
Mechanism of Action:
- The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as Bcl-2 family proteins and caspases.
Case Studies:
- Cytotoxicity Studies:
- A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines.
- Comparative analysis with existing chemotherapeutics showed enhanced efficacy and reduced side effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria.
Mechanism of Action:
- Research indicates that similar benzamide derivatives inhibit bacterial cell division proteins like FtsZ, crucial for bacterial replication.
Case Studies:
- Antibacterial Studies:
- A study found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus while exhibiting lower cytotoxicity towards mammalian cells.
- The compound's selectivity for bacterial targets suggests potential for development as a novel antibiotic.
Targeting Metabolic Pathways
The compound's structure allows it to interact with various metabolic pathways, making it a candidate for further exploration in metabolic diseases:
- Glucose Metabolism:
- Potential in Neurological Disorders:
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or substitution patterns. Below is a detailed analysis of key similarities and differences:
Structural Analog: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (Compound 6y)
- Key Differences :
- Core Structure : Compound 6y contains an indole ring substituted with a 4-chlorobenzoyl group and a pyridine-methylphenyl moiety, whereas the target compound features a pyridazine core.
- Substituents : The methylsulfonyl group in the target compound is absent in 6y, which instead includes a 4-chlorobenzoyl group, likely enhancing lipophilicity and steric bulk .
- Binding Affinity : Computational docking studies (e.g., AUTODOCK 3.0) suggest that the pyridazine core in the target compound may exhibit stronger hydrogen-bonding interactions with polar residues in kinase ATP-binding pockets compared to the indole-based 6y, which relies on hydrophobic interactions .
Functional Analog: Pyridazine-Based Kinase Inhibitors
- Example : Sorafenib (Nexavar®)
- Structural Overlap : Both compounds feature aromatic heterocycles (pyridazine in the target compound vs. pyridine in Sorafenib) and sulfonamide/sulfonyl groups.
- Divergence : Sorafenib’s urea linkage and trifluoromethyl group enhance its multi-kinase inhibition profile (e.g., RAF, VEGFR), while the target compound’s acetamide bridge may limit target specificity .
Data Table: Comparative Analysis
Research Findings and Implications
- Computational Insights : AUTODOCK 3.0 simulations using the Lamarckian genetic algorithm indicate that the target compound’s methylsulfonyl group forms stable hydrogen bonds with Thr183 and Glu81 in MAP kinase models, achieving a binding free energy (ΔG) of -9.2 kcal/mol. This outperforms Compound 6y (-7.8 kcal/mol) but underperforms Sorafenib (-10.5 kcal/mol) .
- Synthetic Challenges : The pyridazine core’s electron-deficient nature may complicate regioselective functionalization compared to indole or pyridine derivatives, as seen in Compound 6y’s synthesis .
Biological Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 398.50 g/mol. The presence of the methylsulfonyl group and the pyridazin moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Biological Activity
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory processes. For instance, derivatives of this compound have been shown to inhibit human leukocyte elastase (HLE), an enzyme linked to inflammatory diseases. HLE plays a crucial role in tissue remodeling and immune responses, making it a target for therapeutic intervention in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
2. Anticancer Activity
Studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain anilinopyrimidine-based derivatives have demonstrated potent activity against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell proliferation . The structural features of this compound may contribute to these effects by interacting with specific cellular pathways involved in cancer progression.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:
- HDAC Inhibition : Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), which are important regulators of gene expression associated with cancer and neurodegenerative diseases . The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.
- Receptor Modulation : The compound may also interact with various receptors involved in signaling pathways critical for cell survival and proliferation. For instance, modulation of the vascular endothelial growth factor receptor (VEGFR) has been noted in related compounds, which could impact angiogenesis in tumors .
Case Studies
- In Vitro Studies : A study examining the effects of structurally related compounds on human cancer cell lines reported IC50 values ranging from 1 to 10 µM, indicating significant potency against tumor cells while maintaining low toxicity in non-cancerous cells .
- Animal Models : In vivo studies utilizing xenograft mouse models demonstrated that treatment with similar compounds resulted in tumor regression, suggesting that these agents could be effective in reducing tumor burden .
Data Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Human leukocyte elastase inhibition | Enzyme | 5 | Anti-inflammatory |
| Cytotoxicity against cancer cells | Breast cancer cell line | 3 | Induces apoptosis |
| HDAC inhibition | HDAC4 | 0.5 | Alters gene expression |
| VEGFR modulation | Angiogenesis | 2 | Reduces tumor growth |
Q & A
Q. How can kinetic studies elucidate the compound’s mechanism of enzyme inhibition?
- Answer :
- Enzyme Assays : Measure initial reaction rates at varying substrate concentrations (0.1–10× Km) to determine inhibition type (competitive/non-competitive).
- Pre-Incubation Experiments : Assess time-dependent inhibition by pre-incubating the compound with the enzyme.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
